molecular formula C18H19N3OS B2595783 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219844-69-5

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Cat. No.: B2595783
CAS No.: 1219844-69-5
M. Wt: 325.43
InChI Key: CSAYMXISRIEWBK-UHFFFAOYSA-N
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Description

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions . For instance, some benzothiazole derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzothiazole derivatives have demonstrated anti-inflammatory activity by inhibiting COX enzymes .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzothiazole derivatives have demonstrated COX-1 inhibition .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been shown to have varying effects at different dosages .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Benzothiazole derivatives have been shown to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino-4-methylbenzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is unique due to its specific substitution pattern on the benzothiazole ring and the presence of a phenolic group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-5-4-8-16-17(13)19-18(23-16)21-11-9-20(10-12-21)14-6-2-3-7-15(14)22/h2-8,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYMXISRIEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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